4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide
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Overview
Description
4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide is a complex organic compound that belongs to the class of ureidobenzenesulfonamides. These compounds are known for their diverse biological activities, particularly as inhibitors of carbonic anhydrases, which are enzymes that play a crucial role in regulating pH and fluid balance in various tissues .
Mechanism of Action
Target of Action
The primary targets of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide are carbonic anhydrases (CAs) . These enzymes are essential for life as they balance acid and base equilibria in tissues and blood through the conversion of carbon dioxide and water into bicarbonate and protons .
Mode of Action
The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the balance of acid and base equilibria in tissues and blood, leading to changes in the physiological environment .
Biochemical Pathways
The inhibition of carbonic anhydrases affects the carbon dioxide hydration and bicarbonate dehydration reactions . These reactions are crucial for maintaining pH balance in the body and facilitating gas exchange in the lungs .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of pH balance and gas exchange processes due to the inhibition of carbonic anhydrases . This can lead to a variety of physiological effects, depending on the specific type of carbonic anhydrase being inhibited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on carbonic anhydrases, which are important in various physiological processes.
Medicine: Potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain cancers due to its enzyme inhibitory properties.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ureidobenzenesulfonamides, such as:
- 4-(3-(2-Benzylphenyl)ureido)benzenesulfonamide
- 4-(3-(2,4-Diaminophenyl)ureido)benzenesulfonamide
Uniqueness
What sets 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide apart is its specific structural features, such as the methoxyphenyl group and the pyrrolidinone ring, which contribute to its unique biological activity and potential therapeutic applications .
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-27-15-4-2-3-14(10-15)22-11-13(9-17(22)23)21-18(24)20-12-5-7-16(8-6-12)28(19,25)26/h2-8,10,13H,9,11H2,1H3,(H2,19,25,26)(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLCSYYYYNPUEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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